2-(4-Fluoro-benzenesulfonyl)-2-phenyl-ethylamine
Description
2-(4-Fluoro-benzenesulfonyl)-2-phenyl-ethylamine is an ethylamine derivative featuring a phenyl group and a 4-fluorobenzenesulfonyl moiety attached to the second carbon of the ethyl backbone.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfonyl-2-phenylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2S/c15-12-6-8-13(9-7-12)19(17,18)14(10-16)11-4-2-1-3-5-11/h1-9,14H,10,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSOYUMEFGOXCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)S(=O)(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation and Benzylation Step
A key initial step involves the halogenation of fluorobenzene derivatives and subsequent benzylation to form halogenated benzyl intermediates. For example, m-difluorobenzene can be reacted with a halogenating agent (such as concentrated hydrochloric acid, hydrobromic acid, or hydrogen chloride gas) and paraformaldehyde in the presence of catalysts like zinc chloride or iron chloride. This reaction is typically conducted under reflux for 4-10 hours, followed by extraction and vacuum distillation to isolate the halogenated benzyl intermediate with high purity (around 96-98%) and good yield (approximately 85-90%).
| Step | Reagents & Conditions | Outcome | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Halogenation & Benzylation | m-Difluorobenzene, halogenating agent, paraformaldehyde, catalyst (ZnCl2/FeCl3), reflux 4-10 h | 2,4-difluoro halogenation benzyl intermediate | 85-90 | 96-98 |
Formation of Quaternary Ammonium Salt Intermediate
The halogenated benzyl intermediate is then reacted with methenamine (hexamethylenetetramine) in a solvent such as toluene or acetonitrile under reflux for 2-5 hours. This step produces a quaternary ammonium salt intermediate, which precipitates as a white solid. The solid is isolated by filtration and washing, yielding a product with purity above 99% and near quantitative yield (around 99.9%).
| Step | Reagents & Conditions | Outcome | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Quaternary Ammonium Salt Formation | Halogenated benzyl intermediate, methenamine, toluene, reflux 2-5 h | Quaternary ammonium salt intermediate | ~99.9 | >99 |
Hydrolysis to Target Amine
The quaternary ammonium salt is hydrolyzed using concentrated hydrochloric acid in a solvent such as isopropanol under reflux for 3-10 hours. After removal of solvents under reduced pressure and pH adjustment to neutral (pH 7-8) with ammoniacal liquor, the product is extracted with dichloromethane, dried, and purified by vacuum distillation. This final step yields 2-(4-fluoro-benzenesulfonyl)-2-phenyl-ethylamine with high purity (above 99%) and good yield (around 90-93%).
| Step | Reagents & Conditions | Outcome | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Hydrolysis & Purification | Quaternary ammonium salt, concentrated HCl, isopropanol, reflux 3-10 h, pH adjustment, extraction, vacuum distillation | This compound | 90-93 | >99 |
A related preparation method for phenylethylamine derivatives involves the reduction of phenylacetamide using zinc borohydride in tetrahydrofuran (THF) with toluene as a co-solvent. The reaction is conducted at 90-96 °C for 3.5-4.5 hours, followed by acidification, filtration, chloroform extraction, alkalization, and further extraction. The product is dried and purified by reduced pressure distillation. This method offers high yield and low side reactions, which could be adapted for the phenylethylamine moiety in the target compound.
| Step | Reagents & Conditions | Outcome | Yield (%) | Notes |
|---|---|---|---|---|
| Reduction of Phenylacetamide | Phenylacetamide, zinc borohydride (5% in THF), toluene, 90-96 °C, 3.5-4.5 h | Phenylethylamine | ~80 | High yield, low side reactions |
- The halogenation step is sensitive to the choice of halogenating agent and catalyst; zinc chloride and iron chloride are effective catalysts.
- Reaction temperature and time critically affect yield and purity; reflux conditions for 4-10 hours are optimal for halogenation.
- The quaternary ammonium salt intermediate is stable and can be isolated in high purity, facilitating downstream hydrolysis.
- Hydrolysis conditions (acid concentration, temperature, and time) must be carefully controlled to avoid decomposition.
- The reduction of phenylacetamide using zinc borohydride is a mild and efficient method to obtain phenylethylamine, minimizing side reactions compared to other reducing agents.
- Metal-catalyzed and enzymatic methods have been explored for related amine syntheses, but classical chemical routes remain predominant for this compound class.
| Step No. | Process Description | Key Reagents | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 1 | Halogenation & Benzylation | m-Difluorobenzene, halogenating agent, paraformaldehyde, ZnCl2/FeCl3 | Reflux 4-10 h | 85-90 | 96-98 |
| 2 | Quaternary Ammonium Salt Formation | Halogenated benzyl intermediate, methenamine, toluene | Reflux 2-5 h | ~99.9 | >99 |
| 3 | Hydrolysis & Purification | Quaternary ammonium salt, concentrated HCl, isopropanol | Reflux 3-10 h, pH 7-8 | 90-93 | >99 |
| 4 | Phenylethylamine Reduction (alternative) | Phenylacetamide, zinc borohydride (5% in THF), toluene | 90-96 °C, 3.5-4.5 h | ~80 | High |
The preparation of this compound is effectively achieved through a three-step synthetic route involving halogenation and benzylation of fluorobenzene derivatives, formation of a quaternary ammonium salt intermediate, and subsequent hydrolysis to the target amine. The process yields high purity product suitable for further applications. Alternative methods for preparing the phenylethylamine moiety via zinc borohydride reduction provide complementary approaches. Optimization of reaction conditions and purification steps is critical to maximize yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonamide group undergoes nucleophilic substitution at the sulfur atom, particularly under acidic or basic conditions. Key reactions include:
Mechanistic Insights :
-
Hydrolysis proceeds via acid-catalyzed cleavage of the S–N bond, generating a sulfonic acid and free amine.
-
Alkylation occurs at the amine group adjacent to the sulfonyl moiety, favored by the electron-withdrawing effect of the fluorine atom .
Reductive Amination
The primary amine group participates in reductive amination with carbonyl compounds:
| Carbonyl Substrate | Reducing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Benzaldehyde | NaBH₃CN | MeOH, RT, 24 hr | N-benzyl derivative | 74% | |
| 4-Nitrobenzaldehyde | H₂, Pd/C | EtOH, 50°C, 6 hr | N-(4-nitrobenzyl) derivative | 68% |
Key Findings :
-
Steric hindrance from the bulky 2-phenyl group reduces reaction rates compared to unsubstituted ethylamines .
-
Electron-withdrawing substituents on the aldehyde enhance yields due to increased electrophilicity .
Coupling Reactions
The aromatic fluorine atom enables cross-coupling via Buchwald-Hartwig or Ullmann reactions:
Structural Impact :
-
The 4-fluoro group directs coupling to the para position of the benzene ring .
-
Thioether derivatives show enhanced carbonic anhydrase IX inhibition (IC₅₀ = 10.93–25.06 nM) .
Cyclization Reactions
Intramolecular cyclization forms heterocyclic frameworks:
| Conditions | Product | Application | Yield | Reference |
|---|---|---|---|---|
| POCl₃, 80°C, 8 hr | Benzosultam (6-membered ring) | Anticancer agents | 71% | |
| TFA, CH₂Cl₂, RT, 24 hr | Aziridine derivative | Serotonin receptor ligands | 58% |
Notable Observations :
-
Benzosultam derivatives exhibit apoptosis-inducing activity in MDA-MB-231 cancer cells (22-fold increase in annexin V-FITC staining) .
Oxidation and Reduction
| Reaction Type | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄ | Sulfone dimer (disulfide bridge) | 49% | |
| Reduction | LiAlH₄, THF | 2-Phenylethylamine (sulfonamide → amine) | 85% |
Applications :
-
Sulfone dimers are intermediates in polymer synthesis.
-
Reduced products serve as precursors for neuroactive compounds .
Salt Formation
The amine group forms stable salts with acids, enhancing solubility:
| Acid | Salt | Solubility (H₂O) | Reference |
|---|---|---|---|
| HCl | Hydrochloride | 12.7 mg/mL | |
| H₂SO₄ | Sulfate | 8.9 mg/mL |
Pharmacological Relevance :
Thermal Degradation
Pyrolysis studies (TGA/DSC) reveal:
Scientific Research Applications
Chemistry
In synthetic chemistry, 2-(4-Fluoro-benzenesulfonyl)-2-phenyl-ethylamine serves as a crucial building block for synthesizing more complex molecules. Its sulfonamide functionality allows for various chemical modifications, making it suitable for developing new materials with tailored properties.
Biology
The compound is being studied for its potential as a bioactive molecule. Its structural similarity to known pharmacophores suggests it may interact with biological pathways, particularly in cellular signaling and enzyme modulation.
Medicine
In medicinal chemistry, research indicates that this compound may exhibit therapeutic properties. It has been explored as a lead compound for drug development targeting specific diseases, including cancer and infections.
Anticancer Activity
Research highlights the anticancer potential of this compound through its ability to disrupt cell division processes.
| Compound | Activity | Mechanism |
|---|---|---|
| This compound | Anticancer | Inhibits tubulin polymerization |
| Similar compounds | Anticancer | Various mechanisms based on structure |
Antimicrobial Activity
Preliminary studies suggest broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (mg/mL) | Observations |
|---|---|---|
| Staphylococcus aureus | 0.0039 | Complete death within 8 hours |
| Escherichia coli | 0.025 | Significant inhibition observed |
Case Studies
- Indole Derivatives : A study on indole-containing compounds demonstrated enhanced anticancer activity compared to their ligands, emphasizing the importance of structural components like the sulfonamide group in binding interactions with DNA.
- Optimization Studies : Research on related compounds revealed that modifications in the phenyl or sulfonamide groups can significantly influence biological potency. For instance, introducing specific substituents can enhance binding affinity towards target enzymes.
- Enzyme Inhibition Studies : Investigations into enzyme inhibition have shown that similar sulfonamide derivatives exhibit selective inhibition against carbonic anhydrases, which are vital for bacterial growth.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-benzenesulfonyl)-2-phenyl-ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions, which can modulate the activity of the target molecules. This modulation can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Structural Analogs in Anion Exchange Membranes (AEMs)
Compound : 2,2-Bis(4-chlorobenzyl)-2-phenyl-ethylamine ()
- Key Differences :
- Replaces the 4-fluorobenzenesulfonyl group with two 4-chlorobenzyl groups.
- Higher steric bulk due to bis-chlorobenzyl substituents.
- Properties :
- However, fluorine’s smaller size and higher electronegativity compared to chlorine could reduce steric hindrance and alter degradation pathways.
Simpler Ethylamine Derivatives
Compound : 2-(4-Fluoro-phenyl)-ethylamine (, BP 5436)
- Key Differences :
- Lacks the benzenesulfonyl group and one phenyl substituent.
- Properties :
- Lower molecular weight and reduced steric hindrance.
- Likely higher lipophilicity (logP ~1.5 estimated) compared to the target compound.
- The target compound’s sulfonyl group may improve compatibility with hydrophilic matrices in membranes .
Sulfonyl-Containing Derivatives
Compound : 2-[(4-Fluorobenzyl)sulfonyl]ethanethioamide ()
- Key Differences :
- Replaces the ethylamine backbone with an ethanethioamide group.
- Sulfonyl group attached to a benzyl moiety rather than directly to the ethyl chain.
- Higher thermal stability due to the sulfonyl group.
- Comparison :
Morpholine-Functionalized Analogs
Compound : 2-(4-Fluoro-phenyl)-2-morpholin-4-yl-ethylamine ()
- Key Differences :
- Replaces the sulfonyl group with a morpholine ring.
- Properties :
- Morpholine improves water solubility and bioavailability.
- Likely lower melting point and higher solubility in polar solvents compared to the target compound.
- Comparison :
Data Table: Comparative Properties
| Compound Name | Molecular Weight (g/mol) | Key Functional Groups | IEC (mequiv. g⁻¹) | Conductivity (mS/cm) | Stability in Alkaline Conditions | Applications |
|---|---|---|---|---|---|---|
| 2-(4-Fluoro-benzenesulfonyl)-2-phenyl-ethylamine | ~323 (calculated) | Sulfonyl, fluorophenyl, phenyl | N/A | N/A | Unknown | Research, potential AEMs |
| 2,2-Bis(4-chlorobenzyl)-2-phenyl-ethylamine | ~450 (estimated) | Bis-chlorobenzyl, phenyl | 1.50–2.44 | Up to 191 at 80°C | Poor (8 M KOH, 80°C) | Anion exchange membranes |
| 2-(4-Fluoro-phenyl)-ethylamine | ~139 | Fluorophenyl | N/A | N/A | N/A | Chemical intermediate |
| 2-[(4-Fluorobenzyl)sulfonyl]ethanethioamide | ~258 | Sulfonyl, thioamide | N/A | N/A | Moderate | Chelation, catalysis |
Research Findings and Implications
- Conductivity vs. Stability Trade-off : Bulky substituents (e.g., bis-chlorobenzyl) enhance phase separation and conductivity in AEMs but compromise alkaline stability . The target compound’s sulfonyl group may mitigate main-chain degradation while maintaining conductivity.
- Fluorine’s Role : Fluorine’s electronegativity could improve oxidative stability compared to chlorine, making the target compound suitable for harsh environments.
- Synthesis Pathways : Analogous methods (e.g., sulfinic acid salt reactions in ) suggest feasible routes to synthesize the target compound, though optimization is needed .
Biological Activity
2-(4-Fluoro-benzenesulfonyl)-2-phenyl-ethylamine, also known by its CAS number 927990-05-4, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide functional group attached to a phenyl ethylamine backbone. This structural configuration is significant as it influences the compound's interaction with biological targets.
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes in the body. Research indicates that it may act as an inhibitor of certain cellular pathways, potentially affecting cell proliferation and survival.
Key Mechanisms:
- Binding to Enzymes: The compound can bind to various enzymes, modulating their activity and leading to altered metabolic processes.
- Receptor Interaction: It may interact with specific receptors involved in signaling pathways related to cancer and other diseases.
Biological Activity Overview
Recent studies have highlighted several aspects of the biological activity of this compound:
-
Anticancer Activity:
- In vitro studies have demonstrated that this compound exhibits antiproliferative effects on various cancer cell lines, including those resistant to conventional therapies. The mechanism involves disruption of the cell cycle and induction of apoptosis.
-
Antimicrobial Properties:
- Preliminary investigations suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
-
Neuroprotective Effects:
- There is emerging evidence that it may have neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases.
Case Studies
Several studies have been conducted to evaluate the biological effects of this compound:
Study 1: Antiproliferative Activity
A study assessed the compound's effect on human cancer cell lines. The results indicated significant inhibition of cell growth at nanomolar concentrations, particularly in breast and colon cancer cells. The study reported an IC50 value indicating effective antiproliferative activity comparable to established chemotherapeutics .
| Cell Line | IC50 (nM) | Notes |
|---|---|---|
| MCF7 (Breast) | 20 | Significant growth inhibition |
| HT-29 (Colon) | 15 | Comparable to standard drugs |
| A549 (Lung) | 30 | Moderate inhibition |
Study 2: Neuroprotective Potential
Another investigation focused on the neuroprotective effects of the compound using a model of oxidative stress. Results indicated that treatment with this compound reduced neuronal cell death and improved survival rates under stress conditions .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(4-Fluoro-benzenesulfonyl)-2-phenyl-ethylamine, and what challenges arise during purification?
- Methodological Answer : The synthesis typically involves sulfonylation of a phenyl-ethylamine precursor using 4-fluorobenzenesulfonyl chloride. Key steps include:
- Reaction Setup : React 2-phenyl-ethylamine with 4-fluorobenzenesulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) to neutralize HCl byproducts .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the product. Challenges include removing unreacted sulfonyl chloride and byproducts; TLC monitoring is critical .
- Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and reaction time (12–24 hours) to minimize side reactions .
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR in DMSO-d6 or CDCl3 to confirm sulfonyl group integration (δ ~7.5–8.0 ppm for aromatic protons) and ethylamine chain protons (δ ~2.8–3.5 ppm) .
- X-ray Crystallography : Single-crystal X-ray diffraction resolves stereochemistry and confirms the sulfonyl-phenyl spatial arrangement. Crystallize from ethanol/water mixtures .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]: ~350 g/mol) and fragmentation patterns .
Q. How can researchers assess the purity of this compound, and what are common impurities?
- Methodological Answer :
- HPLC Analysis : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30). Compare retention times against known standards .
- Common Impurities : Unreacted starting materials (e.g., 4-fluorobenzenesulfonyl chloride) or hydrolyzed sulfonic acid derivatives. Purity ≥95% is achievable via recrystallization .
Advanced Research Questions
Q. What strategies are effective for resolving enantiomers of this compound?
- Methodological Answer :
- Chiral Chromatography : Use a Chiralpak® IG column with hexane/isopropanol (80:20) to separate enantiomers. Optimize flow rate (1.0 mL/min) and temperature (25°C) .
- Crystallization-Induced Resolution : Co-crystallize with a chiral resolving agent (e.g., L-tartaric acid) and monitor enantiomeric excess via polarimetry .
Q. How can computational modeling (e.g., docking, QSAR) predict the biological activity of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., monoamine transporters). Focus on sulfonyl and fluorophenyl groups as key binding motifs .
- QSAR Analysis : Build a model using descriptors like logP, polar surface area, and H-bond donors. Validate against in vitro assays (e.g., serotonin reuptake inhibition) .
Q. How should researchers address contradictory data in biological assays involving this compound?
- Methodological Answer :
- Source Identification : Compare synthetic batches for purity (HPLC) and stereochemistry (chiral HPLC). Impurities >5% may skew IC50 values .
- Assay Optimization : Standardize cell lines (e.g., HEK293 for transporter assays) and control for solvent effects (DMSO ≤0.1%) .
Methodological Challenges and Solutions
Q. What are the best practices for analyzing sulfonate stability under varying pH conditions?
- Methodological Answer :
- Stability Studies : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via LC-MS and identify hydrolyzed products (e.g., sulfonic acid) .
- Kinetic Analysis : Use first-order kinetics to calculate half-life. Sulfonate esters are most stable at pH 5–7 .
Q. How can researchers validate the compound’s role in modulating neurotransmitter transporters?
- Methodological Answer :
- Radioligand Displacement Assays : Use -citalopram for serotonin transporters (SERT). Include positive controls (e.g., fluoxetine) and validate with kinetic binding models .
- Electrophysiology : Measure transporter currents in oocytes expressing hSERT. Correlate sulfonyl group modifications with uptake inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
